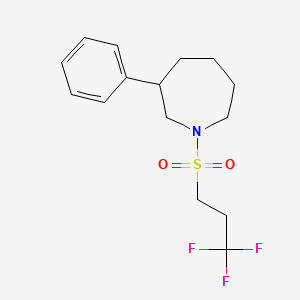

3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

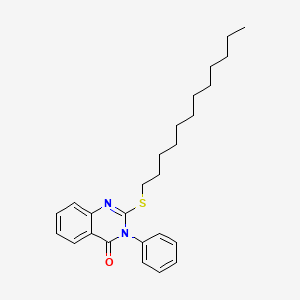

3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane is a chemical compound with the molecular formula C15H20F3NO2S . The average mass of this compound is 335.385 Da and the monoisotopic mass is 335.116669 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of a substance can include its molecular weight, boiling point, melting point, and solubility. For this compound, the molecular weight is 335.385 Da . Other specific physical and chemical properties were not found in the available resources.科学的研究の応用

Synthesis and Ionic Liquid Applications

The compound 3-Phenyl-1-((3,3,3-trifluoropropyl)sulfonyl)azepane is part of research into novel families of room temperature ionic liquids derived from azepane. Ionic liquids have garnered interest due to their low volatility and potential applications in green chemistry. By reacting azepane with various bromoalkanes and methylating agents, researchers have synthesized quaternary azepanium salts. These salts exhibit different physical properties based on their anionic counterparts and substitution patterns, affecting their liquid temperature ranges, viscosity, and conductivity. Such ionic liquids are promising for applications requiring wide electrochemical windows, including as electrolytes in energy storage devices (Belhocine et al., 2011).

Electrolyte Mixtures for Supercapacitors

In the context of electrochemical double layer capacitors (EDLCs), mixtures of azepanium-based ionic liquids and propylene carbonate have been studied. These mixtures retain the low viscosities and high conductivities of propylene carbonate-based EDLC electrolytes while enabling operative voltages as high as 3.5 V. This research highlights the potential of azepanium ionic liquids in enhancing the performance of supercapacitors, a critical component for energy storage technologies (Pohlmann et al., 2015).

Catalytic Activity in Organic Synthesis

Lanthanide(III) azepane dithiocarbamate complexes have been synthesized and shown to act as catalysts in the trimethylsilylcyanation of carbonyl compounds. These complexes, which incorporate azepane as a ligand, demonstrate good to excellent catalytic activity. This research illustrates the utility of azepane derivatives in facilitating organic transformations, potentially offering new routes for the synthesis of various organic compounds (Pitchaimani et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-phenyl-1-(3,3,3-trifluoropropylsulfonyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO2S/c16-15(17,18)9-11-22(20,21)19-10-5-4-8-14(12-19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOTBXLYGZXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)